

5-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-1,2,3,4-tetrahydronaphthalene
Cat. No.:	B1329724

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **5-Bromo-1,2,3,4-tetrahydronaphthalene** is a key chemical intermediate. Its utility as a building block in the synthesis of more complex molecules, particularly in the realm of oncology, makes a thorough understanding of its properties and handling essential.

This technical guide provides a comprehensive overview of **5-Bromo-1,2,3,4-tetrahydronaphthalene**, including its physicochemical properties, a representative synthesis protocol, its application in the development of novel therapeutics, and essential safety information.

Core Physicochemical Properties

5-Bromo-1,2,3,4-tetrahydronaphthalene, also known as 5-bromotetralin, is a halogenated derivative of tetralin. Its chemical structure is foundational for its reactivity and use in organic synthesis. The quantitative properties of this compound are summarized below.

Property	Value	Reference
Molecular Weight	211.10 g/mol	[1] [2]
Molecular Formula	C ₁₀ H ₁₁ Br	[3] [4]
CAS Number	6134-55-0	[2]
Appearance	Solid	[2]
IUPAC Name	5-bromo-1,2,3,4-tetrahydronaphthalene	[1]
InChI Key	WDNLCUAIHSXPBR-UHFFFAOYSA-N	[3]
SMILES	C1CCC2=C(C1)C=CC=C2Br	[1] [3]

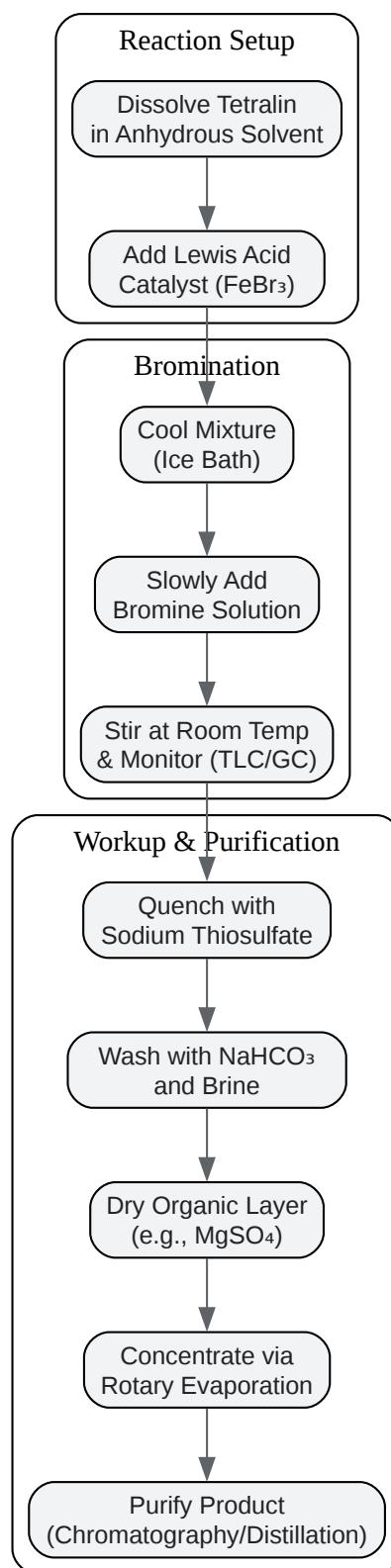
Synthesis and Experimental Protocols

The primary route for synthesizing **5-Bromo-1,2,3,4-tetrahydronaphthalene** is through the electrophilic aromatic substitution (bromination) of 1,2,3,4-tetrahydronaphthalene (tetralin). The following is a representative experimental protocol generalized from standard bromination procedures of aromatic compounds.

Protocol: Electrophilic Bromination of Tetralin

Objective: To synthesize **5-Bromo-1,2,3,4-tetrahydronaphthalene** via the direct bromination of tetralin.

Materials:


- 1,2,3,4-tetrahydronaphthalene (Tetralin)
- Bromine (Br₂) or N-Bromosuccinimide (NBS)
- Anhydrous Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst
- Anhydrous dichloromethane (DCM) or carbon tetrachloride (CCl₄) as solvent

- Sodium thiosulfate solution (aqueous, 10%)
- Saturated sodium bicarbonate solution (aqueous)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,4-tetrahydronaphthalene in the chosen anhydrous solvent (e.g., DCM).
- **Catalyst Addition:** Add the Lewis acid catalyst (e.g., $FeBr_3$) to the solution. The mixture should be stirred under an inert atmosphere (e.g., nitrogen or argon).
- **Bromination:** Cool the reaction mixture in an ice bath. Slowly add a solution of bromine in the same solvent dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10°C during the addition.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Quenching:** Once the reaction is complete, carefully quench the reaction by slowly adding it to an ice-cold solution of 10% sodium thiosulfate to neutralize any unreacted bromine.

- Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with the sodium thiosulfate solution, saturated sodium bicarbonate solution, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Purification: The crude **5-Bromo-1,2,3,4-tetrahydronaphthalene** can be purified by column chromatography on silica gel or by distillation under reduced pressure.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-1,2,3,4-tetrahydronaphthalene**.

Applications in Drug Discovery and Development

The tetrahydronaphthalene scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of **5-Bromo-1,2,3,4-tetrahydronaphthalene** serve as crucial intermediates in the synthesis of novel therapeutic agents.

A significant application is in the development of inhibitors for protein-protein interactions that are critical in cancer progression. For instance, the tetrahydronaphthalene core has been integrated into novel chiral spirooxindole derivatives designed as dual inhibitors of MDM2 and CDK4, which are key proteins in glioblastoma.

Role in the p53 Signaling Pathway

The tumor suppressor protein p53 is a central regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. Inhibiting the MDM2-p53 interaction can restore p53 function, leading to tumor cell death.

Tetrahydronaphthalene-based compounds have been synthesized to act as potent MDM2 inhibitors. By occupying the same binding pocket on MDM2 that p53 would, these small molecules prevent the degradation of p53, thereby activating the p53 signaling pathway and promoting anti-tumor effects.

[Click to download full resolution via product page](#)

Caption: Inhibition of MDM2 by tetrahydronaphthalene-based compounds to restore p53 function.

Safety and Handling

5-Bromo-1,2,3,4-tetrahydronaphthalene is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory setting.

Hazard Classification	Code	Description
GHS Hazard Statements	H302	Harmful if swallowed.
H319		Causes serious eye irritation.
H410		Very toxic to aquatic life with long lasting effects.
GHS Precautionary Statements	P264	Wash skin thoroughly after handling.
P273		Avoid release to the environment.
P280		Wear protective gloves/ eye protection/ face protection.
P301 + P312		IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P305 + P351 + P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

- Use this compound only in a well-ventilated fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust or vapors.
- Prevent contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Bromo-1,2,3,4-tetrahydronaphthalene | C₁₀H₁₁Br | CID 98891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-bromo-1,2,3,4-tetrahydro-naphthalene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [5-Bromo-1,2,3,4-tetrahydronaphthalene: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329724#5-bromo-1-2-3-4-tetrahydronaphthalene-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com